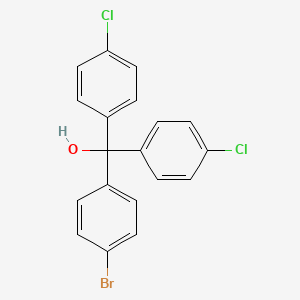

4-Bromo-4',4''-dichlorotrityl alcohol

Description

Overview of Triarylcarbinols (Trityl Alcohols) in Modern Organic Chemistry Research

Triarylcarbinols, commonly known as trityl alcohols, are a class of organic compounds characterized by a central carbon atom bonded to three aryl groups and a hydroxyl group. The parent compound, triphenylmethanol (B194598) (trityl alcohol), is a cornerstone in the development of physical organic chemistry. In contemporary research, trityl alcohols and their derivatives are highly valued as versatile synthetic intermediates and functional molecules.

Their primary utility often stems from the stability of the corresponding trityl cation, which can be readily generated under acidic conditions. acs.orgnih.gov This stability allows trityl compounds to be used as protecting groups for primary alcohols, a crucial application in the multi-step synthesis of complex molecules like nucleosides and carbohydrates. nih.govbldpharm.com The steric bulk of the trityl group provides selectivity for the protection of less hindered primary alcohols over secondary or tertiary ones. wikipedia.org Beyond protection chemistry, the unique structural and electronic properties of the trityl moiety have led to their use in catalysis and materials science. nih.govbldpharm.com

Importance of Halogenated Triarylcarbinols: Electronic and Steric Effects

The introduction of halogen atoms onto the phenyl rings of a trityl alcohol significantly modulates its chemical properties through a combination of electronic and steric effects. Halogens are electron-withdrawing groups, and their presence can have a profound impact on the reactivity of the molecule. For instance, halogenation can increase the electrophilicity of the central carbon atom, making the alcohol a better leaving group and facilitating the formation of the trityl cation. nih.gov A recent study on halogenated trityl cations highlighted their potential as highly reactive super electrophiles. nih.gov

The position and nature of the halogen substituents are critical. For a compound like 4-Bromo-4',4''-dichlorotrityl alcohol, the halogens (bromine and chlorine) at the para positions exert a strong inductive effect, influencing the stability of the carbocation intermediate. While halogens are deactivating, their ability to participate in resonance can also play a role.

Historical Context of Trityl Chemistry and its Evolution in Synthetic Methodologies

The field of trityl chemistry was born in 1900 with the groundbreaking discovery of the triphenylmethyl radical by Moses Gomberg. acs.org This was the first description of a stable organic radical and fundamentally changed the understanding of chemical bonding. acs.org Gomberg's work on the reactivity of triphenylmethyl chloride laid the foundation for the study of trivalent carbon species. acs.org

From this seminal discovery, the chemistry of the trityl group rapidly expanded. The development of trityl chloride as a reagent for the protection of alcohols revolutionized synthetic organic chemistry, particularly in the field of carbohydrate and nucleotide chemistry. nih.gov The use of trityl alcohols as precursors to trityl cations for various chemical transformations soon followed. acs.org Over the decades, synthetic methodologies have evolved to include a wide array of substituted trityl systems, with different electronic and steric properties tailored for specific applications. The synthesis of these compounds often involves the reaction of a Grignard reagent with a substituted benzophenone (B1666685), or the reduction of a triaryl ketone. The synthesis of a related compound, 3-Bromo-4',4''-dichlorotrityl alcohol, for example, typically involves the reduction of the corresponding benzophenone.

Research Landscape and Knowledge Gaps Pertaining to this compound

The research landscape for specifically "this compound" is not extensively documented in publicly available scientific literature. Much of the available information is from chemical suppliers, indicating its use as a building block or intermediate in organic synthesis. The properties and reactivity of this specific molecule are largely inferred from the general principles of halogenated trityl alcohols.

Data Tables

Table 1: Comparison of Related Halogenated Trityl Alcohols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Known Substituent Positions |

|---|---|---|---|---|

| This compound | Not available | C19H13BrCl2O | 408.12 | 4-Bromo, 4',4''-dichloro |

| 3-Bromo-4',4''-dichlorotrityl alcohol | 845790-86-5 | C19H13BrCl2O | 408.12 | 3-Bromo, 4',4''-dichloro |

| 4-Bromo-4',4''-difluorotrityl alcohol | 845790-77-4 | C19H13BrF2O | 375.21 | 4-Bromo, 4',4''-difluoro |

| 4,4',4''-Trichlorotrityl alcohol | 24550-64-3 | C19H13Cl3O | 363.67 | 4,4',4''-trichloro |

Structure

3D Structure

Properties

CAS No. |

845790-83-2 |

|---|---|

Molecular Formula |

C19H13BrCl2O |

Molecular Weight |

408.1 g/mol |

IUPAC Name |

(4-bromophenyl)-bis(4-chlorophenyl)methanol |

InChI |

InChI=1S/C19H13BrCl2O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H |

InChI Key |

HWPQKVMCAWVBDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Br)O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Bromo 4 ,4 Dichlorotrityl Alcohol

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol group is a central point of reactivity in the 4-bromo-4',4''-dichlorotrityl alcohol molecule. Its behavior is characterized by reactions typical of sterically hindered alcohols, including esterification, etherification, oxidation, and the formation of a stable trityl carbocation.

Esterification and Etherification Reactions

The formation of esters and ethers from this compound is a common transformation. Due to the steric bulk around the hydroxyl group, direct esterification with carboxylic acids often requires activating agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction by forming a more reactive intermediate. researchgate.net Alternatively, conversion of the carboxylic acid to a more reactive acyl halide or anhydride (B1165640) allows for a more efficient esterification. researchgate.net

Similarly, etherification reactions typically proceed via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether linkage. The choice of base and solvent is critical to ensure efficient conversion without competing elimination reactions.

Oxidation Reactions and Formation of Trityl Carbocations

Oxidation of the tertiary alcohol in this compound does not lead to a ketone or aldehyde. Instead, under certain oxidative conditions, the focus shifts to the stability of the resulting trityl carbocation. Treatment with a strong acid can lead to the elimination of water and the formation of the highly stabilized 4-bromo-4',4''-dichlorotrityl carbocation. This stability arises from the extensive delocalization of the positive charge across the three phenyl rings. The electron-withdrawing nature of the bromo and chloro substituents can influence the stability and reactivity of this carbocation.

Halogenation of the Carbinol Center

The hydroxyl group can be substituted by a halogen atom through various halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can replace the hydroxyl group with a chlorine atom, forming 4-bromo-4',4''-dichlorotrityl chloride. Similarly, phosphorus tribromide (PBr₃) can be used for bromination. These reactions proceed via the formation of a good leaving group from the alcohol, which is then displaced by the halide ion.

Reactivity of the Aryl Halide Substituents (Bromo and Chloro Groups)

The bromine and chlorine atoms attached to the phenyl rings of this compound are key to its utility in building more complex molecular architectures through cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira Couplings) for Further Functionalization

The halogenated phenyl groups of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide (bromide or chloride) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netwikipedia.orgacs.orgyonedalabs.comnih.gov The reactivity of the aryl halides generally follows the order I > Br > Cl. wikipedia.org Thus, the bromo-substituted ring is expected to be more reactive than the chloro-substituted rings, allowing for selective functionalization. researchgate.netacs.org

Stille Coupling: In a Stille coupling, an organotin compound is coupled with the aryl halide in the presence of a palladium catalyst. acs.orglibretexts.orgorganic-chemistry.orgnumberanalytics.comnih.gov This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org Similar to the Suzuki coupling, the reactivity difference between the C-Br and C-Cl bonds can be exploited for selective transformations. acs.org

Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgbeilstein-journals.orgliverpool.ac.uk This method is highly effective for the vinylation of aryl halides. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orglucp.netorganic-chemistry.orgbeilstein-journals.org It provides a direct route to aryl-substituted alkynes. The reactivity trend for the halides (I > Br > Cl) is also observed in this coupling. wikipedia.org

Interactive Table: Cross-Coupling Reactions

| Coupling Reaction | Reagent | Catalyst | Product Type |

| Suzuki-Miyaura | Arylboronic acid/ester | Palladium complex | Biaryl |

| Stille | Organostannane | Palladium complex | Biaryl |

| Heck | Alkene | Palladium complex | Substituted alkene |

| Sonogashira | Terminal alkyne | Palladium/Copper | Arylalkyne |

Nucleophilic Aromatic Substitution Pathways

While generally less reactive towards nucleophilic aromatic substitution (SNAAr) than rings activated by strong electron-withdrawing groups like nitro groups, the halogenated rings of this compound can undergo substitution under specific conditions. fishersci.co.ukmasterorganicchemistry.comyoutube.comnih.gov The reaction typically requires a strong nucleophile and may necessitate harsh conditions such as high temperatures or the use of a strong base. The mechanism often proceeds through an addition-elimination pathway, where the nucleophile adds to the aromatic ring to form a Meisenheimer-like intermediate, followed by the elimination of the halide. fishersci.co.uknih.gov The relative reactivity of the halogens as leaving groups in SNAAr reactions is typically F > Cl > Br > I, which is the reverse of their reactivity in many cross-coupling reactions. masterorganicchemistry.com

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.orgorganic-chemistry.orgharvard.edu In this reaction, a heteroatom-containing directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

In the case of this compound, the hydroxyl group can act as a directing group for ortho-lithiation. The process would involve the deprotonation of the alcohol with a strong base, typically an alkyllithium reagent like n-butyllithium, to form a lithium alkoxide. This alkoxide would then direct a second equivalent of the organolithium reagent to deprotonate one of the ortho positions on the phenyl rings.

The regioselectivity of this process is influenced by both electronic and steric factors. The bromo- and chloro-substituents are deactivating towards electrophilic aromatic substitution but are known to direct ortho-lithiation. The relative directing ability of the alkoxide versus the halogens, as well as the steric hindrance imposed by the bulky trityl group, would determine the site of metalation. It is conceivable that metalation could occur ortho to the hydroxyl-bearing carbon on any of the three rings, with potential for competitive reactions.

A hypothetical reaction sequence for a directed ortho-metalation of this compound is presented below:

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | This compound, n-BuLi, THF, -78 °C | Lithium 4-bromo-4',4''-dichlorotrityl alkoxide | Formation of the directing group |

| 2 | Excess n-BuLi, THF, -78 °C to rt | Ortho-lithiated species | Regioselective deprotonation |

| 3 | Electrophile (e.g., CO₂, MeI, etc.) | Ortho-functionalized product | Introduction of a new substituent |

It is important to note that without specific experimental data for this compound, the feasibility and outcome of such reactions remain speculative.

Stereochemical Aspects of Reactivity

The central carbon atom of this compound is prochiral. While the parent molecule is achiral, reactions that introduce a new substituent at this carbinol center can, in principle, lead to the formation of a stereocenter if the substitution pattern on the aromatic rings allows for chirality.

Reactions involving nucleophilic substitution at the tertiary carbinol center, where the hydroxyl group is converted into a good leaving group, typically proceed through an S\N1 mechanism. ucl.ac.uklibretexts.orgyoutube.com This is due to the formation of a highly stabilized trityl cation intermediate. The planar nature of this carbocation allows for nucleophilic attack from either face, which would generally lead to a racemic mixture of products if a chiral center is formed.

However, the stereochemical outcome can be influenced by several factors. If a chiral reagent or catalyst is employed, enantioselective or diastereoselective transformations may be possible. Furthermore, the bulky and electronically distinct halogenated phenyl rings of this compound could potentially create a chiral environment around the reactive center, influencing the approach of incoming nucleophiles and leading to a degree of stereoselectivity.

Mechanistic Investigations of Key Transformations

The key transformations of this compound primarily involve reactions at the hydroxyl group and the halogenated aromatic rings.

The kinetics of nucleophilic substitution at the trityl carbinol center are characteristic of S\N1 reactions. The rate-determining step is the unimolecular dissociation of the leaving group to form the trityl cation. libretexts.org The stability of this cation, enhanced by the delocalization of the positive charge over the three phenyl rings, results in a relatively low activation energy for this step.

The reaction rate would be largely independent of the concentration and nature of the nucleophile, a hallmark of the S\N1 mechanism. libretexts.org The substituents on the phenyl rings (bromo and chloro) are electron-withdrawing and would slightly destabilize the carbocation intermediate compared to an unsubstituted trityl cation, potentially slowing down the reaction rate relative to triphenylmethanol (B194598) itself.

The bromo and chloro substituents on the aromatic rings of this compound are amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions provide a versatile means to form new carbon-carbon and carbon-heteroatom bonds.

The choice of catalyst system, including the metal center (commonly palladium or copper) and the supporting ligands, is crucial for achieving high efficiency and selectivity. For instance, in a Suzuki coupling, a palladium(0) catalyst is typically used in the presence of a base. The ligand plays a critical role in stabilizing the catalyst, promoting oxidative addition of the aryl halide, and facilitating transmetalation and reductive elimination steps of the catalytic cycle.

The relative reactivity of the C-Br and C-Cl bonds would also be a key factor. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a low-valent metal center. This difference in reactivity could be exploited to achieve selective functionalization of the bromo-substituted ring.

| Cross-Coupling Reaction | Typical Catalyst System | Potential Outcome |

| Suzuki Coupling | Pd(PPh₃)₄, base | Arylation at the bromo- and/or chloro-positions |

| Heck Coupling | Pd(OAc)₂, PPh₃, base | Vinylation at the bromo- and/or chloro-positions |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, base | Alkynylation at the bromo- and/or chloro-positions |

Derivatization Strategies and Synthesis of Advanced Analogs of 4 Bromo 4 ,4 Dichlorotrityl Alcohol

Synthesis of Trityl Ethers and Esters for Protection and Advanced Reactivity

The hydroxyl group of 4-Bromo-4',4''-dichlorotrityl alcohol is a primary site for modification, allowing for the formation of ethers and esters. These derivatives are not only crucial as intermediates in multi-step syntheses, where the trityl moiety acts as a bulky protecting group for other alcohols, but they also serve as foundational units for more complex molecular architectures. masterorganicchemistry.comlibretexts.org

The synthesis of trityl ethers is commonly achieved through reactions like the Williamson ether synthesis. organic-chemistry.org This involves the deprotonation of a target alcohol with a base, such as sodium hydride, followed by nucleophilic substitution with the trityl halide. Conversely, the hydroxyl group of the trityl alcohol itself can be transformed. For instance, benzylation to form a benzyl (B1604629) ether can be accomplished using reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions or via in situ activation with methyl triflate. d-nb.info

Esterification can be readily accomplished by reacting the alcohol with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. This reaction is often utilized to introduce specific functionalities or to modify the electronic and steric properties of the parent molecule. nih.gov

The choice of reaction conditions allows for the selective protection of alcohols, which is of great importance in the synthesis of complex molecules like oligosaccharides and nucleosides. organic-chemistry.orgharvard.edu The bulky nature of the 4-bromo-4',4''-dichlorotrityl group can offer specific stereochemical control in subsequent reactions.

Table 1: Representative Reactions for Ether and Ester Synthesis

| Reaction Type | Reagents & Conditions | Product Type |

| Williamson Ether Synthesis | R-OH, NaH, then 4-Bromo-4',4''-dichlorotrityl chloride | R-O-Trityl Ether |

| Benzylation of Trityl Alcohol | Benzyl bromide, NaH, THF | 4-Bromo-4',4''-dichlorotrityl benzyl ether |

| In situ Benzylation | Alcohol, 2-benzyloxypyridine, Methyl triflate, Toluene, 90°C | Benzyl Ether d-nb.info |

| Esterification | Acyl chloride (e.g., Acetyl chloride), Triethylamine, DCM | Trityl Ester |

| Ester Formation | Carboxylic acid, DCC, DMAP, DCM | Trityl Ester |

Functionalization via Cross-Coupling Reactions at Bromo and Chloro Sites

The presence of one bromo and two chloro substituents on the aromatic rings of this compound opens up extensive possibilities for derivatization through palladium-catalyzed cross-coupling reactions. rsc.org The differential reactivity of aryl halides in these reactions (typically I > OTf > Br >> Cl) is a key strategic element, allowing for selective functionalization. yonedalabs.com The bromo position is significantly more reactive than the chloro positions, enabling sequential couplings where the bromo site is modified first under conditions that leave the chloro sites intact. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is exceptionally versatile, with a broad substrate scope and tolerance for numerous functional groups. wikipedia.org

For this compound, a Suzuki coupling could be performed selectively at the more reactive C-Br bond. nih.gov By employing a suitable palladium catalyst, such as Pd(PPh₃)₄ or [tBubpy)PdCl₂], and a base like Na₂CO₃ or Cs₂CO₃, various aryl, heteroaryl, or even alkyl groups can be introduced. organic-chemistry.orgresearchgate.netasianpubs.org Following the initial coupling at the bromo position, more forcing reaction conditions or more active catalyst systems could be employed to functionalize the less reactive chloro positions, leading to highly complex, non-symmetrical trityl structures.

Another key C-C bond-forming reaction is the Sonogashira coupling, which joins a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a combination of palladium and a copper(I) co-catalyst, is instrumental in synthesizing arylalkynes. organic-chemistry.orgbeilstein-journals.org Applying this to this compound would first yield a (phenylethynyl) derivative at the bromo position. nih.govresearchgate.net These alkynyl-functionalized trityl compounds are valuable precursors for polymers and other advanced materials. nih.gov

Table 2: Exemplary Cross-Coupling Reactions for C-C Bond Formation

| Reaction Name | Coupling Partner | Catalyst System | Product Moiety |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl |

| Suzuki-Miyaura Coupling | 2-Thiopheneboronic acid | Pd(OAc)₂, PCy₃, K₃PO₄ | Thienyl |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl nih.gov |

| Sonogashira Coupling | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Trimethylsilylethynyl |

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. libretexts.org It offers a direct route to introduce amino functionalities onto the trityl scaffold. By carefully selecting the ligand (e.g., X-Phos, BINAP) and base (e.g., KOt-Bu, Cs₂CO₃), a wide range of amines, including anilines, alkylamines, and even ammonia (B1221849) equivalents, can be coupled. wikipedia.orgbeilstein-journals.org Selective amination at the bromo position of this compound can be readily achieved. beilstein-journals.org

Introducing hydroxyl and thiol groups via cross-coupling is less direct. Typically, it involves coupling with a protected form of the functional group, followed by a deprotection step. For instance, a hydroxyl group can be introduced by coupling with a protected phenol (B47542) (e.g., as a silyl (B83357) ether or methoxymethyl ether) and then removing the protecting group. Similarly, thiols can be introduced using a protected thiol equivalent.

Synthesis of Polymeric or Dendrimeric Structures Incorporating Halogenated Trityl Units

The trifunctional nature of this compound makes it an attractive A-B₂ type monomer for the synthesis of hyperbranched polymers or dendrimeric structures. The single, more reactive bromo- 'A' site can be selectively reacted, followed by activation and reaction of the two chloro- 'B' sites in subsequent steps or generations.

For example, a Sonogashira or Suzuki coupling at the bromo position with a partner molecule that contains reactive sites for polymerization could initiate the formation of a linear polymer. Subsequent activation of the chloro-substituents along the polymer backbone would allow for the grafting of side chains, leading to complex branched or brush-like polymer architectures. The inherent rigidity and bulk of the trityl unit would significantly influence the final morphology and physical properties of the resulting polymer.

Dendrimers could be constructed in a convergent or divergent manner. In a divergent approach, the trityl alcohol would act as the core. Sequential cross-coupling reactions, first at the bromo site and then at the two chloro sites, would be used to build successive generations of the dendrimer, with each coupling step adding new branching points. The steric bulk of the trityl core would play a critical role in controlling the growth and final conformation of the dendrimer.

Design and Synthesis of Chiral Derivatives

Chirality can be introduced into derivatives of this compound through several strategic modifications. The central sp³ carbon of the trityl group is prochiral. If the two 4-chlorophenyl rings are rendered chemically distinct, this carbon becomes a stereocenter. This can be achieved by selectively functionalizing only one of the two chloro positions via a cross-coupling reaction after the bromo group has already been modified.

Alternatively, chirality can be introduced by coupling the trityl scaffold with a chiral molecule. For example, an asymmetric Buchwald-Hartwig amination could be employed to couple a chiral amine to the bromo-position. snnu.edu.cn The use of chiral phosphine (B1218219) ligands on the palladium catalyst can induce enantioselectivity in the C-N bond formation, leading to an optically active trityl derivative. snnu.edu.cn Similarly, coupling with chiral boronic esters in a Suzuki reaction or chiral alcohols in an etherification reaction can produce chiral analogs. The synthesis of such chiral derivatives is of interest for applications in asymmetric catalysis, where the trityl derivative could act as a chiral ligand or scaffold.

Exploration of Supramolecular Assembly of Trityl Alcohol Derivatives

The bulky, propeller-like shape of the trityl group is known to play a significant role in directing the solid-state packing and supramolecular assembly of its derivatives. nih.gov In the crystalline state, molecules containing trityl groups often form aggregates stabilized by various intermolecular forces, including O-H···O hydrogen bonds when the hydroxyl group is present and unhindered. nih.gov

The trityl group can act as a "supramolecular protective group," where its sheer bulk prevents certain intermolecular interactions, like hydrogen bonding between hydroxyl groups, while promoting others, such as van der Waals forces or C-H···π interactions. nih.gov This can lead to the formation of specific, well-defined aggregates or crystal packing motifs. For derivatives of this compound, the halogen atoms introduce the possibility of halogen bonding (C-X···O/N/S) as an additional directional force to guide the assembly process. By systematically modifying the substituents on the phenyl rings via the cross-coupling strategies described above, one can fine-tune the intermolecular interactions and thereby control the resulting supramolecular architecture.

Applications of 4 Bromo 4 ,4 Dichlorotrityl Alcohol in Complex Chemical Syntheses

Role as a Versatile Synthetic Building Block and Intermediate

4-Bromo-4',4''-dichlorotrityl alcohol is a valuable intermediate in organic synthesis, primarily used to create more complex molecules. Its synthesis is typically achieved through the reduction of the corresponding ketone, 4-bromo-4',4''-dichlorobenzophenone, using a reducing agent like sodium borohydride (B1222165).

The primary application of this alcohol is as a precursor to the 4-bromo-4',4''-dichlorotrityl (BDCT) protecting group. The alcohol is readily converted into 4-bromo-4',4''-dichlorotrityl chloride by reacting it with a chlorinating agent such as acetyl chloride or thionyl chloride. This trityl chloride is the reactive species used to introduce the protecting group onto functional groups like hydroxyls and amines.

The presence of the halogen atoms serves two main purposes:

Electronic Modification : The electron-withdrawing nature of bromine and chlorine atoms decreases the electron density of the aromatic rings. This makes the resulting trityl ether or amine more stable to acidic conditions compared to an unsubstituted trityl group. wikipedia.org

Synthetic Handle : The carbon-bromine and carbon-chlorine bonds can serve as reactive sites for further transformations, such as palladium-catalyzed cross-coupling reactions, allowing for the construction of more elaborate molecular structures. nih.govossila.com

Utilization in Multistep Organic Synthesis Campaigns

In multistep organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions during a chemical transformation elsewhere in the molecule. wikipedia.orgresearchgate.net The BDCT group, derived from this compound, is employed in such campaigns to temporarily shield hydroxyl or amino groups. wikipedia.orglibretexts.org

A multistep synthesis involves a carefully planned sequence of reactions where a protecting group is introduced, a transformation is performed, and the protecting group is subsequently removed (deprotection). youtube.comyoutube.com The stability of the BDCT group to various reaction conditions, followed by its selective removal, makes it a key component in the synthesis of complex targets like pharmaceuticals or natural products. researchgate.netmdpi.com

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Protection | 4-Bromo-4',4''-dichlorotrityl chloride, Pyridine | Selectively protect a primary alcohol in a polyol substrate. |

| 2 | Oxidation | Pyridinium chlorochromate (PCC) | Oxidize an unprotected secondary alcohol to a ketone without affecting the protected primary alcohol. |

| 3 | Grignard Reaction | CH₃MgBr, then H₃O⁺ | Add a methyl group to the newly formed ketone. |

| 4 | Deprotection | Mild aqueous acid (e.g., 80% acetic acid) | Remove the BDCT group to reveal the original primary alcohol, yielding the final complex molecule. |

Potential as a Sterically Hindered Reagent in Specific Transformations

The triphenylmethyl (trityl) group is notoriously bulky, and this steric hindrance is a key feature in its application. When 4-bromo-4',4''-dichlorotrityl chloride is used as a protecting agent, its large size allows it to selectively react with sterically accessible functional groups. nih.gov

Precursor for Advanced Organic Materials (e.g., Liquid Crystals, Optoelectronic Materials, without discussion of specific material properties)

Halogenated organic compounds are fundamental building blocks in materials science. nih.gov this compound, with its three aryl-halogen bonds, serves as a valuable precursor for the synthesis of advanced organic materials. The bromine and chlorine atoms act as synthetic handles for further functionalization through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling. ossila.com This allows for the programmed assembly of large, well-defined macromolecular structures. These structures can be designed as precursors for materials used in optoelectronics or as liquid crystals, where the rigid, three-dimensional trityl core can be incorporated to influence molecular packing and organization.

Theoretical and Computational Investigations of 4 Bromo 4 ,4 Dichlorotrityl Alcohol

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

DFT has become a standard tool for investigating the geometric and conformational properties of complex organic molecules, including halogenated trityl alcohols. researchgate.netnih.gov

The molecular structure of trityl alcohols is characterized by a central sp³-hybridized carbon atom bonded to three phenyl rings and a hydroxyl group. The steric hindrance imposed by the bulky phenyl groups leads to a propeller-like conformation. For 4-Bromo-4',4''-dichlorotrityl alcohol, geometry optimization using DFT would likely reveal a similar propeller arrangement of the three substituted phenyl rings.

The rotational freedom around the C-C bonds connecting the central carbon to the phenyl rings allows for various conformers. A conformational analysis, typically performed by systematically rotating these bonds, would identify the most stable conformer, which is expected to be the one that minimizes steric clashes between the rings. The presence of halogen atoms at the para positions of the rings is not expected to significantly alter the fundamental propeller shape but may influence the precise dihedral angles and bond lengths due to their electronic effects and atomic radii.

Table 1: Illustrative Optimized Geometrical Parameters for a Halogenated Trityl Alcohol Analogue (Note: This data is hypothetical and based on typical values for related structures, as specific data for this compound is not available.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-O | 1.44 Å |

| C-C (central to ring) | 1.52 Å | |

| C-Br | 1.91 Å | |

| C-Cl | 1.75 Å | |

| Bond Angle | O-C-C (ring) | 108.5° |

| C-C-C (between rings) | 112.0° | |

| Dihedral Angle | C-C-C-C (ring torsion) | ~45° |

Vibrational frequency analysis, following geometry optimization, is crucial for confirming that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Furthermore, this analysis allows for the prediction of the infrared (IR) spectrum of the molecule.

For this compound, the predicted IR spectrum would exhibit characteristic vibrational modes. These would include:

O-H stretching: A prominent band in the region of 3500-3600 cm⁻¹, characteristic of the alcohol functional group.

C-H stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching modes are expected in the 1450-1600 cm⁻¹ range.

C-O stretching: The C-O stretching vibration of the alcohol would likely be observed around 1000-1200 cm⁻¹.

C-Br and C-Cl stretching: The vibrations involving the carbon-halogen bonds would appear at lower frequencies, typically below 800 cm⁻¹.

The calculated spectrum can be compared with experimental FT-IR data to validate the computational model.

Electronic Structure Analysis

The electronic properties of this compound are significantly influenced by the presence of the electron-withdrawing halogen substituents.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's kinetic stability.

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO would likely be distributed over the entire molecular framework, including the antibonding orbitals associated with the C-halogen bonds. The electron-withdrawing nature of the bromine and chlorine atoms would lower the energies of both the HOMO and LUMO compared to unsubstituted trityl alcohol. The calculated band gap provides insight into the energy required for electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Halogenated Trityl Alcohol Analogue (Note: This data is hypothetical and based on typical values for related structures, as specific data for this compound is not available.)

| Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| Band Gap (LUMO-HOMO) | 5.3 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would likely show:

A region of high negative potential (red) around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack.

Regions of positive potential (blue) around the hydrogen atom of the hydroxyl group and potentially on the carbon atoms attached to the halogens.

The aromatic rings would exhibit a complex potential distribution, influenced by the interplay between the π-electron system and the electron-withdrawing halogens.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to hyperconjugative interactions.

In this compound, NBO analysis would quantify the nature of the various bonds (e.g., C-O, C-C, C-Br, C-Cl) and the lone pairs on the oxygen and halogen atoms. Key findings would likely include:

The polarity of the C-O bond, with significant electron density localized on the oxygen atom.

Delocalization of electron density from the lone pairs of the oxygen and halogen atoms into the antibonding orbitals of the phenyl rings (n → σ* and n → π* interactions).

Interactions between the π-orbitals of the phenyl rings and the antibonding orbitals of adjacent bonds (π → π* and π → σ* interactions).

Reactivity Descriptors from Conceptual DFT

Conceptual Density Functional Theory (DFT) is a powerful theoretical framework that provides insights into the reactivity of chemical species through various calculated descriptors. These descriptors are derived from the way the electron density of a molecule changes with respect to the number of electrons.

Chemical Hardness (η): This represents the resistance of a molecule to a change in its electron distribution. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) typically corresponds to high hardness, indicating lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates the ease of modifying the electron cloud. Softer molecules are generally more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

Nucleophilicity Index (N): This descriptor measures the electron-donating capability of a molecule.

For this compound, one would expect the electron-withdrawing nature of the bromine and chlorine atoms to influence these parameters significantly, likely increasing its electrophilicity.

Table 1: Hypothetical Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Descriptor | Symbol | Hypothetical Value (eV) |

| Chemical Hardness | η | 3.5 |

| Chemical Softness | S | 0.29 |

| Electrophilicity Index | ω | 2.1 |

| Nucleophilicity Index | N | 1.8 |

While global descriptors describe the reactivity of the molecule as a whole, Fukui functions provide information about local reactivity, indicating which atoms within a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function f(r) is defined as the derivative of the chemical potential with respect to the external potential at a constant number of electrons. In practice, condensed Fukui functions are often calculated for each atomic site to predict the most reactive centers.

For this compound, calculations would likely pinpoint the carbinol carbon as a primary site for nucleophilic attack, while the aromatic rings would have regions susceptible to electrophilic attack, modulated by the deactivating effects of the halogen substituents.

Intermolecular Interactions and Crystal Packing Studies

The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of a compound.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. The surface is generated by partitioning the crystal electron density into molecular regions. Different properties can be mapped onto this surface, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For this compound, key interactions would likely include:

H···H contacts, typically forming a large percentage of the surface.

H···Cl and H···Br contacts (halogen bonds).

C···H interactions.

π-π stacking between the phenyl rings.

Table 2: Hypothetical Quantitative Contributions from Hirshfeld Surface Analysis for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Interaction Type | Hypothetical Contribution (%) |

| H···H | 45.0 |

| H···Cl/Cl···H | 20.5 |

| H···Br/Br···H | 10.2 |

| C···H/H···C | 15.3 |

| C···C | 5.0 |

| Other | 4.0 |

Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal. This allows for the visualization of the supramolecular architecture in terms of the strength of the packing. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. This analysis would reveal the dominant forces responsible for the crystal packing of this compound, with dispersion forces likely playing a significant role due to the large aromatic system.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound, for instance, its conformational flexibility in solution or its behavior in a biological system. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. Such studies could elucidate the rotational freedom of the phenyl rings and the interactions of the alcohol group with solvent molecules. However, no such studies have been reported for this specific compound.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 4 ,4 Dichlorotrityl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For 4-Bromo-4',4''-dichlorotrityl alcohol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provides a complete picture of its molecular framework.

Detailed ¹H and ¹³C NMR Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the different aromatic rings and the central carbinol carbon.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). oregonstate.edulibretexts.org The protons on the 4-bromophenyl ring and the two 4-chlorophenyl rings will have characteristic splitting patterns, primarily appearing as doublets due to ortho-coupling. The protons ortho to the bromine atom on the 4-bromophenyl ring are expected to be slightly downfield compared to the protons meta to the bromine. Similarly, the protons on the 4-chlorophenyl rings will show two sets of doublets. The hydroxyl proton (OH) will appear as a singlet, and its chemical shift can be variable depending on concentration and solvent due to hydrogen bonding. oregonstate.edu

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hydroxyl Proton (-OH) | Variable (e.g., 2.0-5.0) | - |

| Carbinol Carbon (-C-OH) | - | ~82 |

| Protons on 4-chlorophenyl rings (H-2', H-6' and H-3', H-5') | ~7.3-7.5 (doublets) | - |

| Carbons on 4-chlorophenyl rings | ~128-145 | |

| Protons on 4-bromophenyl ring (H-2'', H-6'' and H-3'', H-5'') | ~7.4-7.6 (doublets) | - |

| Carbons on 4-bromophenyl ring | ~122-146 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.eduuvic.ca For this compound, COSY would show correlations between the ortho and meta protons on each of the aromatic rings, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. pressbooks.pub This technique is invaluable for assigning the signals of protonated carbons. For instance, it would link the proton signals of the aromatic rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. pressbooks.pubyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular structure. For example, HMBC would show correlations from the aromatic protons to the central carbinol carbon, confirming the triphenylmethyl framework.

Solid-State NMR for Polymorphic Studies (if relevant)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

Correlation with Theoretical Vibrational Frequencies

Computational chemistry can be used to predict the vibrational frequencies of a molecule. These theoretical frequencies can then be correlated with the experimental IR and Raman spectra to provide a more detailed and accurate assignment of the vibrational modes. This combined experimental and theoretical approach allows for a deeper understanding of the molecular vibrations.

Identification of Functional Group Vibrations and Hydrogen Bonding Networks

The IR and Raman spectra of this compound are expected to show characteristic bands for its functional groups.

O-H Stretch: A prominent and broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (O-H) group. libretexts.orgyoutube.com The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules in the solid state or in concentrated solutions. quora.comquora.com In very dilute solutions in non-polar solvents, a sharper, less intense peak for the "free" non-hydrogen-bonded O-H stretch might be observed at a higher frequency (around 3600-3700 cm⁻¹). libretexts.org

C-O Stretch: A strong C-O stretching vibration is typically observed in the region of 1000-1260 cm⁻¹. youtube.com

Aromatic C-H Stretch: These vibrations usually appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings typically give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-Cl and C-Br Stretches: The carbon-chlorine (C-Cl) stretching vibrations are expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The carbon-bromine (C-Br) stretch occurs at a lower frequency, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For halogenated compounds like this compound, specific isotopic patterns provide crucial clues for identification.

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. The theoretical exact mass of the molecular ion of this compound (C₁₉H₁₃BrCl₂O) can be calculated by summing the masses of its constituent isotopes. The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes results in a characteristic isotopic pattern in the mass spectrum. The most abundant isotopic combination would be [C₁₉H₁₃⁷⁹Br³⁵Cl₂O]⁺.

The principal fragmentation pathway for halogenated compounds often involves the loss of a halogen atom. miamioh.edu In the case of this compound, the primary fragmentation would likely be the loss of the bromine or a chlorine atom from the trityl carbocation, which is stabilized by the three aromatic rings.

Table 1: Calculated Exact Masses of this compound and Key Fragments

| Species | Formula | Calculated Exact Mass (Da) |

| [M]⁺ (as ⁷⁹Br, ³⁵Cl) | [C₁₉H₁₃⁷⁹Br³⁵Cl₂O]⁺ | 405.9424 |

| [M]⁺ (as ⁸¹Br, ³⁵Cl) | [C₁₉H₁₃⁸¹Br³⁵Cl₂O]⁺ | 407.9404 |

| [M]⁺ (as ⁷⁹Br, ³⁵Cl, ³⁷Cl) | [C₁₉H₁₃⁷⁹Br³⁵Cl³⁷ClO]⁺ | 407.9395 |

| [M - Br]⁺ | [C₁₉H₁₃Cl₂O]⁺ | 327.0343 |

| [M - Cl]⁺ | [C₁₉H₁₃BrClO]⁺ | 370.9839 |

This table presents the calculated monoisotopic masses for the parent molecule and its primary fragments, which are essential for their identification in a high-resolution mass spectrum.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structure of a crystalline solid, offering precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms. youtube.comaps.org While a specific crystal structure for this compound is not publicly documented, analysis of related halogenated trityl alcohols provides significant insight into the expected structural features. capes.gov.brresearchgate.net

The molecular structure of this compound will be characterized by a central sp³-hybridized carbon atom bonded to a hydroxyl group and three substituted phenyl rings. The C-O bond length is expected to be in the typical range for tertiary alcohols. The bond lengths of the C-Br and C-Cl bonds will reflect the nature of the halogen and its position on the aromatic ring. The phenyl rings will adopt a propeller-like conformation around the central carbon, with specific torsion angles determined by steric hindrance and crystal packing forces.

Table 2: Representative Bond Lengths and Angles from Related Halogenated Trityl Alcohols

| Bond/Angle | Typical Value Range | Reference |

| C-O (alcohol) | 1.43 - 1.45 Å | researchgate.net |

| C-C (central to phenyl) | 1.53 - 1.55 Å | researchgate.net |

| C-Br (aromatic) | ~1.90 Å | nih.gov |

| C-Cl (aromatic) | ~1.74 Å | Based on standard bond lengths |

| O-C-C (angle) | 106 - 112° | researchgate.net |

| C-C-C (angle at central C) | 110 - 114° | researchgate.net |

| Phenyl Ring Torsion Angles | Variable (propeller-like) | nih.govmdpi.com |

This table provides expected values for key structural parameters based on published data for similar molecules, offering a model for the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if relevant)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π → π* transitions of the substituted aromatic rings. The presence of the bromine and chlorine atoms, as well as the hydroxyl group, will act as auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609).

Trityl-containing compounds typically exhibit multiple absorption bands in the UV region. nih.govmdpi.com For this compound, one would expect to see characteristic absorptions for the bromophenyl and dichlorophenyl chromophores. The exact position and intensity of these bands would be influenced by the solvent polarity. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), could provide a more detailed prediction of the electronic spectrum. researchgate.net

Emerging Research Directions and Future Prospects for Halogenated Triarylcarbinols

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's shift towards green chemistry has spurred research into more sustainable synthetic methods for complex molecules like 4-Bromo-4',4''-dichlorotrityl alcohol. Traditional syntheses often rely on multi-step processes that may involve hazardous reagents and generate significant waste.

Future research is focused on developing eco-friendly alternatives. These include:

Enzymatic and Microbial Processes: Utilizing enzymes or whole-cell microorganisms for key synthetic steps, such as the deacetylation of chitin (B13524) to produce chitosan, showcases the potential of biocatalysis. nih.gov Similar approaches could be explored for the synthesis of halogenated aromatics, potentially reducing the reliance on harsh chemical reagents. nih.gov

Catalytic Reductions: The synthesis of the parent alcohol often involves the reduction of a corresponding ketone (e.g., 3-bromo-4',4''-dichlorobenzophenone). Research into catalytic reduction methods using more benign reducing agents and catalysts can improve the sustainability profile.

Flow Chemistry: Industrial-scale production could benefit from continuous flow reactors, which offer better control over reaction conditions, improved safety, and potentially higher yields and purity, minimizing waste.

Alternative Solvents: The use of deep eutectic solvents or other green solvents in place of traditional volatile organic compounds is a key area of sustainable chemistry that could be applied to the synthesis of these compounds. nih.gov

A comparison of conventional versus potential sustainable approaches is outlined below.

| Synthetic Step | Conventional Method | Potential Sustainable Alternative | Benefit |

| Halogenation | Friedel-Crafts with stoichiometric Lewis acids | Catalytic halogenation using solid acid catalysts | Reduced catalyst waste, easier separation |

| Aryl Coupling | Grignard/Organolithium reactions | Palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi) | Milder conditions, higher functional group tolerance |

| Ketone Reduction | Stoichiometric hydrides (e.g., NaBH4) | Catalytic transfer hydrogenation | Improved atom economy, safer reagents |

| Solvent Use | Chlorinated or ethereal solvents | Bio-derived solvents, ionic liquids, or solvent-free conditions | Reduced environmental impact and health hazards |

Exploration of Catalytic Applications Involving Trityl Cations

The triphenylmethyl (trityl) cation is a stable carbocation that has gained significant traction as a powerful organic Lewis acid catalyst. thieme-connect.com The generation of a trityl cation from this compound would result in a highly electrophilic species, with its reactivity finely tuned by the electron-withdrawing halogen substituents.

Future prospects in catalysis include:

Lewis Acid Catalysis: Halogenated trityl cations can serve as highly efficient catalysts for a variety of organic transformations, often with very low catalyst loadings. thieme-connect.comacs.org These reactions include the Povarov reaction, Hosomi-Sakurai allylation, Mukaiyama aldol (B89426) reaction, and Diels-Alder reactions. acs.orgnih.govnih.gov The enhanced electrophilicity of the halogenated trityl cation derived from this compound could lead to faster reaction rates and the ability to activate less reactive substrates. researchgate.net

Confined Space Catalysis: Research has shown that trityl cations can be generated and stabilized within the confined space of molecular capsules, like hexameric resorcinarene (B1253557) capsules. nih.gov This strategy can enhance catalytic activity and selectivity, and applying it to halogenated trityl cations could provide novel catalytic systems with unique properties. nih.gov

Cooperative Catalysis: A metal-free catalytic system combining trityl halides with thioureas has been shown to effectively generate trityl cations for intramolecular reactions. thieme-connect.de Exploring such cooperative systems with this compound could unlock new catalytic pathways.

| Catalytic Reaction | Catalyst Type | Potential Role of Halogenated Trityl Cation | Reference |

| Povarov Reaction | Lewis Acid | Low-loading organocatalyst for tetrahydroquinoline synthesis | acs.org |

| Hosomi-Sakurai Allylation | Lewis Acid | Activation of ketoesters for C-C bond formation | nih.gov |

| Diels-Alder Reaction | Lewis Acid | Catalysis in confined spaces, enhancing efficiency | nih.gov |

| Carbonyl-Ene Cyclization | Cooperative Catalysis | Generation of cation via interaction with co-catalyst | thieme-connect.de |

Integration into Advanced Functional Materials

Halogenated organic compounds are crucial building blocks in materials science, used in the synthesis of polymers, organic light-emitting diodes (OLEDs), and other functional materials. alfa-chemistry.comnih.gov The rigid, three-dimensional structure of this compound, combined with its multiple reactive sites (halogens and hydroxyl group), makes it an attractive monomer or building block. alfa-chemistry.com

Future research directions include:

Polymer Synthesis: The compound can be used as a multifunctional building block for creating complex, three-dimensional covalent organic frameworks (COFs) or other polymers. The halogen atoms can be functionalized via cross-coupling reactions, while the alcohol can be converted to other groups to link units together. acs.orgacs.org

Luminescent Materials: Trityl radicals, which can be derived from trityl alcohols, have shown potential in optoelectronic applications. acs.org Recent studies on chlorinated trityl radicals demonstrate that substitution patterns can significantly enhance luminescence quantum efficiency. acs.orgnih.gov The specific halogenation pattern of this compound could be exploited to design novel luminescent radical-based materials.

On-Surface Synthesis: Functionalized aromatic hydrocarbons are used as precursors for the bottom-up synthesis of covalent polymers on catalytically active surfaces. acs.orgacs.org The defined structure of this compound makes it a candidate for designing specific, low-dimensional covalent nanostructures with tailored electronic properties. acs.org

Computational Design and Predictive Modeling of Novel Derivatives

Computational chemistry is an indispensable tool for predicting the properties of new molecules and guiding synthetic efforts. For halogenated triarylcarbinols, computational methods can be used to accelerate the discovery of derivatives with desired characteristics.

Key areas for future computational work include:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the hydride ion affinity and electrophilicity of novel halogenated trityl cations, as has been demonstrated for perfluorinated and other halogenated trityl derivatives. researchgate.net This allows for the in-silico screening of potential catalysts before committing to synthetic work.

Modeling Material Properties: For applications in functional materials, computational models can predict electronic properties, such as band gaps and charge transport characteristics, of polymers derived from these building blocks. acs.org

Structure Prediction: Methods like lattice Monte Carlo simulations can predict the self-assembly and resulting morphologies of organometallic intermediates and covalent polymers formed from halogenated building blocks on surfaces. acs.orgacs.org This is crucial for designing materials with specific nano-architectures.

Investigation of Stereoselective Syntheses and Chiral Applications

The central carbon atom in this compound is a prochiral center that becomes a stereocenter upon differentiation of the phenyl rings or modification of the alcohol. This opens up possibilities in the field of stereoselective synthesis and chirality.

Future prospects in this area are:

Asymmetric Synthesis: Developing catalytic, enantioselective methods to synthesize chiral triarylcarbinols is a significant challenge and a key research goal. This could involve the asymmetric addition of organometallic reagents to a prochiral ketone precursor.

Chiral Catalysts and Ligands: Enantiomerically pure halogenated triarylcarbinols or their derivatives could serve as chiral ligands for transition metal catalysts or as chiral organocatalysts themselves. Chiral bromoborane (B216815) reagents, for instance, are used to control stereochemistry in a variety of reactions, including allylations and aldol reactions. msu.edu

Axial Chirality: The sterically hindered rotation around the aryl-C(central) bonds could potentially lead to stable atropisomers, a form of axial chirality. nih.gov Organocatalytic methods have been developed for the atroposelective synthesis of other classes of axially chiral compounds, and similar strategies could be envisioned for derivatives of triarylcarbinols. nih.gov The synthesis of chiral secondary alkyllithiums and their stereoselective reactions further highlight the advanced strategies available for creating stereodefined molecules. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.